2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a synthetic organic compound that has gained attention in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Result of Action
The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been suggested that the compound can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . These results indicate that the compound may have potential as an antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: : This step includes the reaction of catechol with paraformaldehyde in the presence of hydrochloric acid, forming the benzo[d][1,3]dioxole core.
Oxadiazole Ring Formation: : The benzo[d][1,3]dioxole derivative undergoes cyclization with nitrile oxide, forming the 1,2,4-oxadiazole ring.
Pyrrole Derivative Synthesis: : The oxadiazole intermediate is then reacted with an appropriate pyrrole derivative under acidic conditions.
Coupling Reaction: : Finally, the pyrrole derivative is coupled with a benzonitrile derivative using standard coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production often involves optimization of the synthetic routes mentioned above to increase yield and purity. Catalysts and specific reaction conditions are tailored to scale up the reactions. Use of continuous flow reactors may also be employed for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions, primarily at the pyrrole ring.
Reduction: : The compound may be reduced, especially at the benzonitrile moiety, to form corresponding amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible on the aromatic rings.
Common Reagents and Conditions Used
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogens, nucleophiles like thiolates and amines.
Major Products Formed from These Reactions
Oxidation Products: : Ketones or carboxylic acids depending on the extent of oxidation.
Reduction Products: : Corresponding amines and alcohols.
Substitution Products: : Various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Drug Discovery: : Potential scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.
Medicine
Therapeutics: : Investigated for anti-inflammatory and anticancer activities.
Industry
Materials Science: : Used in the development of novel polymers and advanced materials.
Comparison with Similar Compounds
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is unique compared to similar compounds like:
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzamide
2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzylamine
These compounds share similar structural features but differ in their functional groups, which significantly affects their reactivity and applications. The benzonitrile group in this compound offers unique electronic properties that make it stand out for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3/c22-11-15-4-1-2-5-16(15)12-25-9-3-6-17(25)21-23-20(24-28-21)14-7-8-18-19(10-14)27-13-26-18/h1-10H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALHUTYUFOWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.